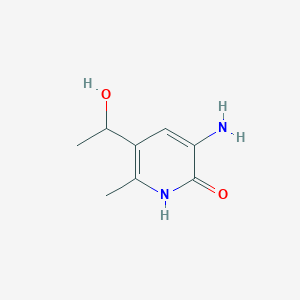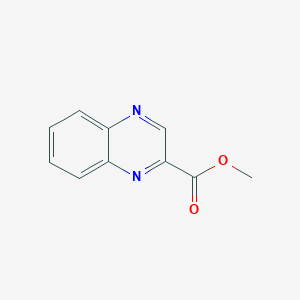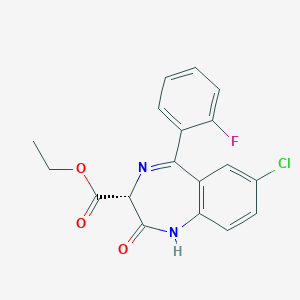
Baccatin III 7-O-Triflato
Descripción general
Descripción
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a derivative of Baccatin III, a naturally occurring diterpenoid isolated from the yew tree (Taxus species). Baccatin III is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The triflate group at the 7-O position enhances the reactivity of the compound, making it a valuable intermediate in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of paclitaxel and its derivatives.
Medicine: Investigated for its potential anticancer properties and as a precursor to paclitaxel.
Industry: Utilized in the large-scale production of paclitaxel and other pharmaceuticals.
Mecanismo De Acción
Target of Action
Baccatin III 7-O-Triflate is a crucial precursor in the biosynthesis pathway of paclitaxel . The primary target of this compound is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a key role in the production of baccatin III, a key precursor in paclitaxel synthesis .
Mode of Action
The mode of action of Baccatin III 7-O-Triflate involves the acetyl group transfer from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This process is catalyzed by the enzyme TcDBAT . The interaction of Baccatin III 7-O-Triflate with TcDBAT results in the production of baccatin III .
Biochemical Pathways
The biochemical pathway affected by Baccatin III 7-O-Triflate is the biosynthesis pathway of paclitaxel . Paclitaxel is a well-known anticancer chemotherapeutic agent, widely used in the clinical treatment of various cancers . The production of paclitaxel mainly relies on the chemical semi-synthetic method, which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .
Pharmacokinetics
The production of baccatin iii 7-o-triflate involves the extraction of 10-dab from renewable taxus needles and in situ whole-cell catalysis . This process could potentially influence the ADME properties of the compound and its bioavailability.
Result of Action
The result of the action of Baccatin III 7-O-Triflate is the production of baccatin III . Baccatin III has been shown to have cytotoxic properties against a variety of cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of Baccatin III 7-O-Triflate is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions with a low temperature . These conditions have been shown to promote the catalysis of the recombinant TcDBAT strain .
Análisis Bioquímico
Biochemical Properties
Baccatin III 7-O-Triflate is synthesized by the enzyme Taxoid 10β-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This interaction between Baccatin III 7-O-Triflate and DBAT is a key step in the production of baccatin III, a precursor in paclitaxel synthesis .
Cellular Effects
Baccatin III 7-O-Triflate exhibits cytotoxic properties against various human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer cells (HepG2) . It influences cell function by inducing G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of Baccatin III 7-O-Triflate involves its binding interactions with biomolecules and its role in enzyme activation. As a substrate for DBAT, it participates in acetyl group transfer, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Studies have shown that it can be recycled for three times, indicating its stability and potential for long-term effects on cellular function .
Metabolic Pathways
Baccatin III 7-O-Triflate is involved in the metabolic pathway of paclitaxel synthesis, interacting with enzymes such as DBAT
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized from Baccatin III through a series of chemical reactions. The primary synthetic route involves the protection of hydroxyl groups, selective triflation at the 7-O position, and subsequent deprotection. The reaction conditions typically include the use of triflic anhydride and a base such as pyridine or triethylamine in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form Baccatin III derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various Baccatin III derivatives, which can be further utilized in the synthesis of paclitaxel and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.
Baccatin V: A related compound with similar structural features.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug.
Uniqueness
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to the presence of the triflate group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo various chemical transformations makes it a versatile compound in the synthesis of complex molecules .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158811-19-9 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


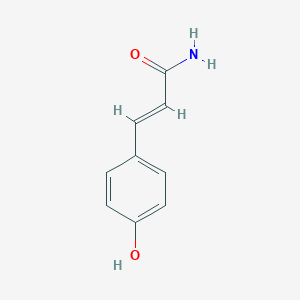

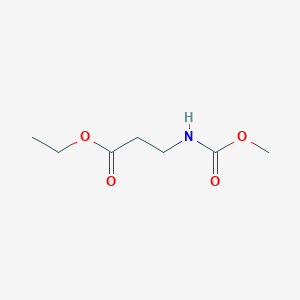


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)



